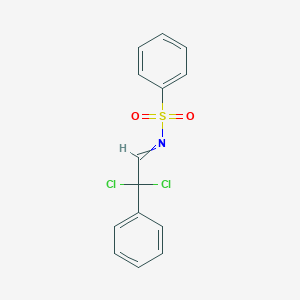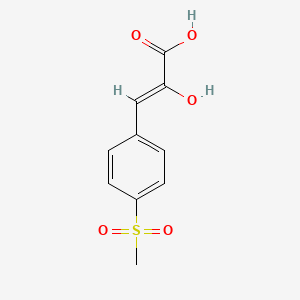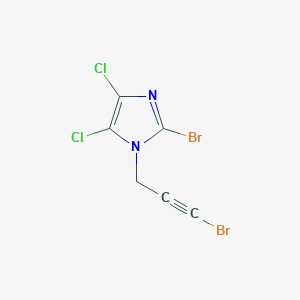![molecular formula C17H20N4O4S B12549821 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine CAS No. 144449-95-6](/img/structure/B12549821.png)
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine is a complex organic compound that features multiple functional groups, including furan rings, hydrazine, and oxirane (epoxide) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylidene hydrazine intermediate, which is then reacted with appropriate sulfur-containing reagents to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The furan rings and hydrazine groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazine and oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various hydrazine derivatives .
Scientific Research Applications
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The furan rings can intercalate with DNA, disrupting its function, while the hydrazine groups can form reactive intermediates that inhibit enzyme activity. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent adducts that alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Similar in structure but lack the hydrazine and oxirane groups.
Hydrazine derivatives: Share the hydrazine functional group but differ in other structural aspects.
Epoxide compounds: Contain oxirane groups but may not have the furan or hydrazine components.
Uniqueness
This makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
144449-95-6 |
|---|---|
Molecular Formula |
C17H20N4O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethylideneamino)-1-(furan-2-ylmethylidene-λ4-sulfanylidene)-1-[oxiran-2-ylmethyl-(oxiran-2-ylmethylamino)amino]methanamine |
InChI |
InChI=1S/C17H20N4O4S/c1-3-13(22-5-1)7-18-20-17(26-12-14-4-2-6-23-14)21(9-16-11-25-16)19-8-15-10-24-15/h1-7,12,15-16,19-20H,8-11H2 |
InChI Key |
RQPBRCODYMDCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CNN(CC2CO2)C(=S=CC3=CC=CO3)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


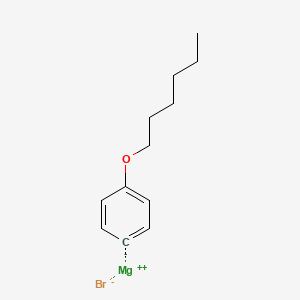
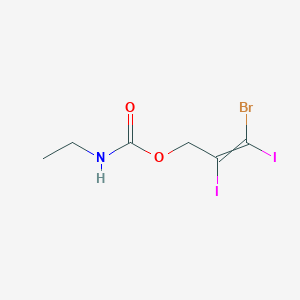
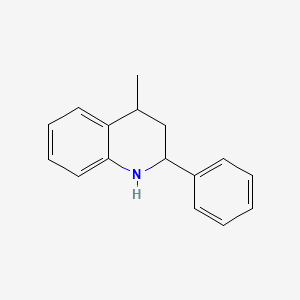
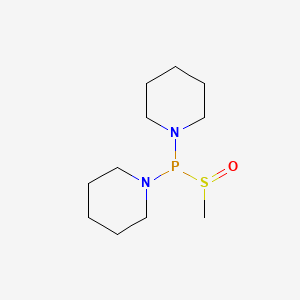
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
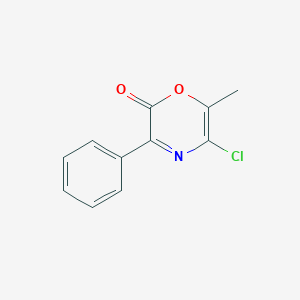
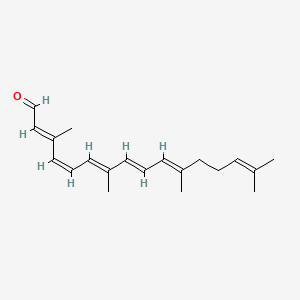
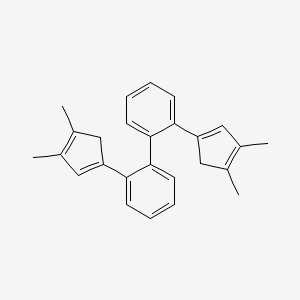
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
